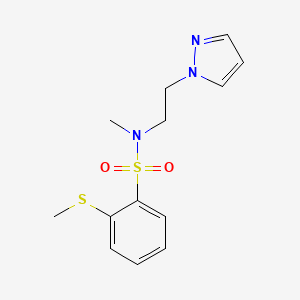
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrile, also known as DI-Pyrimidine, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been shown to exhibit significant biological activity, making it an attractive candidate for further investigation.
作用機序
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee exerts its biological effects by targeting specific molecular pathways. In cancer cells, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee induces apoptosis by activating the caspase pathway. In Alzheimer's disease, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee reduces the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase. In Parkinson's disease, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee protects dopaminergic neurons by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of beta-amyloid plaques, and protection of dopaminergic neurons. These effects are mediated by the compound's ability to target specific molecular pathways, as described above.
実験室実験の利点と制限
One of the major advantages of using 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee in lab experiments is its potent biological activity, which makes it an attractive candidate for further investigation. However, one of the limitations of using 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee. One potential avenue is to investigate its potential as a cancer therapy, either alone or in combination with other drugs. Another potential direction is to explore its potential as a treatment for Alzheimer's disease and Parkinson's disease, either alone or in combination with other drugs. Additionally, further studies are needed to better understand the molecular mechanisms underlying the compound's biological effects, as well as to optimize its pharmacokinetic properties for clinical use.
合成法
The synthesis of DI- Pyrimidine involves the reaction of 2,3-dihydro-1H-inden-5-ol with ethyl cyanoacetate in the presence of a base, followed by cyclization with guanidine. The resulting compound is then subjected to a series of purification steps to obtain the final product.
科学的研究の応用
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been extensively studied for its potential therapeutic applications in various fields, including cancer research, Alzheimer's disease, and Parkinson's disease. In cancer research, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. In Alzheimer's disease, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, 6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrilee has been shown to protect dopaminergic neurons from oxidative stress, which is a major contributor to the progression of the disease.
特性
IUPAC Name |
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-8-12-7-14(17-9-16-12)18-13-5-4-10-2-1-3-11(10)6-13/h4-7,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQJULZLHPIWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=NC=NC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-dihydro-1H-inden-5-yloxy)pyrimidine-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Oxabicyclo[4.2.0]octan-7-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)urea](/img/structure/B7633495.png)

![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633515.png)
![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7633528.png)
![3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B7633541.png)

![1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
![N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide](/img/structure/B7633561.png)


![3-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7633582.png)
![1-(2,5-dimethoxyphenyl)-N-methyl-N-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methanamine](/img/structure/B7633590.png)
